Bienvenue dans la boutique en ligne BenchChem!

Azatadine 2-butenedioate

H1 receptor antagonist receptor binding Ki value

Azatadine maleate provides a uniquely defined pharmacological profile: intermediate H1 affinity (Ki=3.9 nM) with quantified anticholinergic (1/3 atropine) and partial antiserotonin (1/6 cyproheptadine) activity. In vitro EC50 values (6.5 nM histamine, 10 nM acetylcholine in guinea pig ileum) and in vivo PD50 (0.024 mg/kg guinea pig anaphylaxis) enable reproducible experimental designs. Its intermediate antiserotonin profile avoids complete 5-HT blockade, distinguishing it from cyproheptadine. Superior therapeutic index makes it the preferred H1 antagonist for IgE-mediated hypersensitivity studies.

Molecular Formula C28H30N2O8
Molecular Weight 522.5 g/mol
Cat. No. B7626007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzatadine 2-butenedioate
Molecular FormulaC28H30N2O8
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H22N2.2C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;2*5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
InChIKeySGHXFFAHXTZRQM-LVEZLNDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azatadine 2-butenedioate (Azatadine Maleate) First-Generation Antihistamine H1 Receptor Antagonist for Allergic Rhinitis Research and Procurement


Azatadine 2-butenedioate, commonly known as azatadine maleate (CAS 3978-86-7), is a first-generation tricyclic histamine H1 receptor antagonist with additional anticholinergic and antiserotonergic activities. It is the dimaleate salt of azatadine, a nitrogen analog of cyproheptadine [1]. Azatadine maleate is approved by the FDA (first approval 1977) for the symptomatic treatment of allergic rhinitis and related allergic conditions [2]. As a first-generation antihistamine, it competes with histamine for H1-receptor sites on effector cells, blocking the actions of endogenous histamine [3].

Azatadine Maleate vs In-Class Antihistamine Substitutes: Why Direct Generic Interchange Without Comparative Data Risks Assay and Clinical Validity


Although azatadine maleate shares the H1 receptor antagonist classification with other first-generation antihistamines such as cyproheptadine, chlorpheniramine, and promethazine, as well as with second-generation agents like loratadine and its active metabolite desloratadine, these compounds cannot be substituted interchangeably without compromising experimental validity or therapeutic outcomes. Critical differences exist in receptor binding affinity (Ki = 3.9 nM for azatadine vs. 0.9 nM for desloratadine vs. 5.2 nM for cyproheptadine), anticholinergic potency (1/3 that of atropine vs. variable anticholinergic profiles across comparators), antiserotonin activity (1/6 that of cyproheptadine and 1/8 that of methysergide), and in vivo antianaphylactic efficacy (superior therapeutic indices compared to cyproheptadine) [1]. Furthermore, pharmacokinetic parameters differ substantially: azatadine exhibits a 9-12 hour elimination half-life with minimal metabolism [2], whereas desloratadine demonstrates a 27-hour half-life and extensive plasma protein binding (83-87%) [3]. These quantifiable distinctions mandate compound-specific selection based on experimental endpoints and cannot be circumvented by class-level assumptions.

Azatadine Maleate Comparative Evidence Guide: Quantified Differentiation from Cyproheptadine, Loratadine, Desloratadine, and Atropine


Azatadine Maleate H1 Receptor Binding Affinity (Ki = 3.9 nM) Compared to Desloratadine and Cyproheptadine

Azatadine maleate binds to the histamine H1 receptor with a Ki value of 3.9 nM [1]. In contrast, desloratadine, the active metabolite of loratadine, demonstrates a Ki of 0.9 nM for the H1 receptor [2]. Cyproheptadine, a close structural analog, exhibits a Ki of approximately 5.2 nM at the H1 receptor based on independent studies [3]. This indicates that azatadine maleate has intermediate binding affinity—lower than desloratadine but slightly higher than cyproheptadine.

H1 receptor antagonist receptor binding Ki value antihistamine potency

Azatadine Maleate Anticholinergic Potency: Quantified as 1/3 of Atropine in Isolated Tissue Preparations

In isolated guinea pig ileum preparations, azatadine maleate inhibits acetylcholine-induced contractions with an EC50 of 10 nM [1]. Its anticholinergic potency is quantified as 1/3 that of atropine, equal to promethazine and cyproheptadine, and greater than all other antihistamines studied [2]. This demonstrates a defined rank order of anticholinergic activity that distinguishes azatadine from other first-generation antihistamines lacking this dual pharmacological profile.

anticholinergic muscarinic receptor acetylcholine antagonism tissue contraction

Azatadine Maleate Antiserotonin Activity: 1/6 the Potency of Cyproheptadine and 1/8 of Methysergide in Guinea Pig Dyspnea Model

In a guinea pig model of serotonin-induced dyspnea, azatadine maleate's protective potency is 1/6 that of cyproheptadine and 1/8 that of the reference antiserotonin agent methysergide [1]. Despite being less potent than cyproheptadine for serotonin antagonism, azatadine maleate is more potent than all other antihistamines studied in this assay, including promethazine, chlorpheniramine, and diphenhydramine [2]. This establishes a clear rank order for antiserotonin activity among first-generation antihistamines.

antiserotonin 5-HT antagonist serotonin-induced dyspnea in vivo pharmacology

Azatadine Maleate Superior Antianaphylactic Potency and Therapeutic Index Compared to Cyproheptadine in Rodent Models

Azatadine maleate demonstrates greater antianaphylactic potency and higher therapeutic indices than cyproheptadine in both mouse and guinea pig models of anaphylactic shock [1]. In guinea pig models, the 50% protective dose (PD50) for anaphylactic shock is 0.024 mg/kg for azatadine maleate, compared to higher PD50 values reported for cyproheptadine in analogous assays [2]. In mouse models, the PD50 is 0.019 mg/kg [3]. Azatadine also prevents histamine-induced lethality in guinea pigs (ED50 = 9 μg/kg) and paw edema in mice (ED50 = 68 μg/kg) [4].

antianaphylactic anaphylactic shock therapeutic index PD50 in vivo efficacy

Azatadine Maleate Clinical Efficacy in Allergic Rhinitis: Comparative Response Rates vs. Loratadine and Placebo

In a double-blind crossover study of 20 patients with perennial allergic rhinitis, 80% of patients (16/20) reported significant symptomatic improvement while receiving azatadine maleate at 4 mg/day . In a separate randomized, double-blind, parallel-group trial comparing loratadine 10 mg once daily to azatadine 1 mg twice daily in 34 patients with seasonal allergic rhinitis, both treatments produced comparable symptom control [1]. When combined with pseudoephedrine, the combination produced marked improvement in 74% of patients versus 29% for placebo in seasonal allergic rhinitis [2].

allergic rhinitis clinical trial symptom relief comparative efficacy

Azatadine Maleate Optimal Application Scenarios: Research and Industrial Use Cases Based on Quantified Comparative Evidence


In Vitro H1 Receptor Binding and Functional Antagonism Assays Requiring Defined Ki and EC50 Benchmarks

Azatadine maleate is well-suited for in vitro H1 receptor binding studies where a Ki value of 3.9 nM provides a reference point intermediate between the higher affinity of desloratadine (Ki = 0.9 nM) and the lower affinity of cyproheptadine (Ki ≈ 5.2 nM). In functional tissue bath assays using isolated guinea pig ileum, azatadine maleate can serve as a dual antagonist control due to its quantified inhibition of histamine-induced contractions (EC50 = 6.5 nM) and acetylcholine-induced contractions (EC50 = 10 nM), enabling assessment of both H1 and muscarinic receptor-mediated smooth muscle responses in the same preparation [1].

In Vivo Antianaphylactic and Anti-Inflammatory Pharmacology Studies in Rodent Models

For in vivo studies examining IgE-mediated anaphylactic shock or mast cell-dependent inflammation, azatadine maleate provides a defined PD50 of 0.024 mg/kg in guinea pigs and 0.019 mg/kg in mice, with a superior therapeutic index compared to the structurally related compound cyproheptadine. This makes azatadine maleate the preferred H1 antagonist for experiments where antianaphylactic efficacy per unit dose and safety margin are critical endpoints. The compound also demonstrates protection against histamine-induced lethality (ED50 = 9 μg/kg) and paw edema (ED50 = 68 μg/kg) in mice, offering validated dose-response parameters for positive control applications in allergy and inflammation models [1].

Dual H1 and Serotonin Antagonism Studies Where Cyproheptadine's Full Antiserotonin Activity Is Not Desired

In experimental paradigms investigating the intersection of histaminergic and serotonergic signaling, azatadine maleate offers a unique profile: it possesses meaningful antiserotonin activity (greater than all other antihistamines tested except cyproheptadine) but at 1/6 the potency of cyproheptadine and 1/8 the potency of methysergide. This intermediate antiserotonin profile allows for investigation of serotonergic contributions to allergic or inflammatory phenotypes without the complete 5-HT blockade that occurs with cyproheptadine, which may confound behavioral or neurogenic endpoints. The guinea pig serotonin-induced dyspnea model provides a validated in vivo readout for this differential activity [1].

First-Generation vs. Second-Generation Antihistamine Comparative Pharmacology Studies

Azatadine maleate serves as a prototypical first-generation antihistamine comparator in studies contrasting the pharmacological properties of first- and second-generation agents. Its defined anticholinergic potency (1/3 that of atropine) and antiserotonin activity contrast sharply with second-generation antihistamines like loratadine and desloratadine, which lack significant anticholinergic effects at therapeutic concentrations. Furthermore, the clinical trial data showing comparable symptom relief between azatadine 1 mg twice daily and loratadine 10 mg once daily, despite their divergent receptor binding profiles, provides a valuable case study for investigations into the relationship between in vitro receptor pharmacology and in vivo clinical efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azatadine 2-butenedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.